Cas no 1167056-97-4 (3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde)
![3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/1167056-97-4x500.png)
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Nitro-7-azaindole-5-carboxaldehyde
- 3-Nitro-7-azaindole-5-carbaldehyde
- 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 3-nitro-
-
- インチ: 1S/C8H5N3O3/c12-4-5-1-6-7(11(13)14)3-10-8(6)9-2-5/h1-4H,(H,9,10)
- InChIKey: XBJMFAKMBOBPPO-UHFFFAOYSA-N
- ほほえんだ: C12NC=C([N+]([O-])=O)C1=CC(C=O)=CN=2
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N490158-1mg |
3-Nitro-7-azaindole-5-carboxaldehyde |
1167056-97-4 | 1mg |
$ 50.00 | 2022-06-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1481-5G |
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
1167056-97-4 | 95% | 5g |
¥ 46,094.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1481-500mg |
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
1167056-97-4 | 95% | 500mg |
¥10235.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1481-500.0mg |
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
1167056-97-4 | 95% | 500.0mg |
¥10235.0000 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1547290-100mg |
3-Nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
1167056-97-4 | 98% | 100mg |
¥12288.00 | 2024-08-09 | |
Advanced ChemBlocks | P49684-1g |
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
1167056-97-4 | 97% | 1g |
$4280 | 2024-05-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1481-500MG |
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
1167056-97-4 | 95% | 500MG |
¥ 10,243.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1481-250MG |
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
1167056-97-4 | 95% | 250MG |
¥ 6,151.00 | 2023-04-06 | |
TRC | N490158-2mg |
3-Nitro-7-azaindole-5-carboxaldehyde |
1167056-97-4 | 2mg |
$ 65.00 | 2022-06-03 | ||
Ambeed | A704780-250mg |
3-Nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
1167056-97-4 | 97% | 250mg |
$1980.0 | 2024-04-26 |
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde 関連文献
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehydeに関する追加情報
Introduction to 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS No. 1167056-97-4)
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, identified by the CAS number 1167056-97-4, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its biological activity and potential therapeutic applications. The presence of a nitro group and an aldehyde functionality in its molecular structure imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
The nitro group in 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde serves as a versatile handle for further functionalization, enabling chemists to explore diverse chemical transformations. This feature has been exploited in various synthetic pathways, where the nitro group can be reduced to an amine or converted into other functional moieties, facilitating the construction of more intricate molecular architectures. The aldehyde group, on the other hand, provides a site for condensation reactions, such as Schiff base formation, which is commonly employed in the development of bioactive molecules.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The pyrrolopyridine core is particularly noteworthy due to its prevalence in biologically active natural products and synthetic drugs. For instance, several FDA-approved medications contain pyrrolopyridine derivatives, underscoring their pharmacological significance. The specific arrangement of atoms in 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde may contribute to its unique interactions with biological targets, making it a promising candidate for further investigation.
In the realm of medicinal chemistry, the synthesis and optimization of 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde have been the focus of numerous research endeavors. The compound’s structural features have been leveraged to develop novel inhibitors targeting enzymes involved in cancer metabolism and inflammation. For example, studies have demonstrated that derivatives of this scaffold exhibit inhibitory activity against kinases and other enzymes implicated in disease pathways. The ability to modify both the nitro and aldehyde functionalities allows for fine-tuning of biological activity, providing a rational basis for structure-activity relationship (SAR) studies.
The aldehyde moiety in 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is particularly noteworthy for its role in forming covalent bonds with nucleophiles. This property has been exploited in the development of probes for biochemical assays and in the synthesis of protease inhibitors. Additionally, the nitro group can be used to generate radical species through reduction or photolysis, enabling novel synthetic strategies such as radical-mediated coupling reactions. These transformations expand the synthetic toolkit available for constructing complex molecules derived from this core structure.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in identifying potential applications of 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. These computational approaches have revealed that analogs of this compound may interact with proteins involved in neurodegenerative diseases and infectious disorders. The precise binding interactions predicted by these models provide experimental chemists with actionable insights for designing next-generation therapeutics. Furthermore, advances in machine learning algorithms have enabled high-throughput virtual screening pipelines that accelerate the discovery process.
The versatility of 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde extends beyond pharmaceutical applications; it has also found utility in materials science and agrochemical research. For instance, functionalized pyrrolopyridines have been investigated as components in organic electronic devices due to their electron-deficient nature and ability to participate in π-stacking interactions. Similarly, derivatives of this scaffold exhibit herbicidal and fungicidal properties when incorporated into crop protection agents.
In conclusion,3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS No. 1167056-97-4) represents a structurally fascinating molecule with broad potential applications across multiple disciplines. Its unique combination of functional groups—specifically the nitro group and the aldehyde moiety—makes it an invaluable building block for synthetic chemists working on drug discovery projects. As research continues to uncover new biological targets and synthetic methodologies,this compound is poised to play an increasingly important role in advancing scientific knowledge and therapeutic innovation.
1167056-97-4 (3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde) 関連製品
- 873010-17-4(N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-nitrobenzene-1-sulfonamide)
- 1805476-59-8(4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid)
- 2229342-75-8(3-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanoic acid)
- 2171906-46-8(5-iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine)
- 1021249-68-2(4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide)
- 1806316-84-6(3-Hydroxy-4-nitropyridine-2-acetonitrile)
- 29618-57-3(N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine)
- 1346451-50-0((E)-Methyl 3-(3,4-dihydro-2H-pyrano2,3-bpyridin-6-yl)acrylate)
- 1212937-29-5((1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine)
- 2172533-95-6(4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid)
